Methyl (4-chloro-thiazol-2-yl)acetate

Description

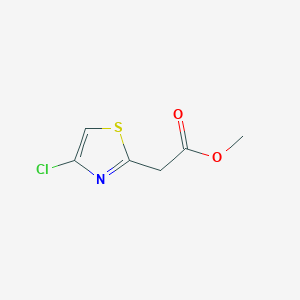

Methyl (4-chloro-thiazol-2-yl)acetate is a heterocyclic organic compound featuring a thiazole core substituted with a chlorine atom at the 4-position and a methyl ester group at the 2-position. The thiazole ring (C₃H₃NS) is a five-membered aromatic system containing sulfur and nitrogen, which confers unique electronic and steric properties. The chlorine substituent enhances the electron-deficient nature of the ring, influencing reactivity in nucleophilic substitution or coupling reactions. The methyl ester group contributes to solubility in organic solvents and modulates hydrolysis kinetics. This compound is a key intermediate in pharmaceuticals and agrochemicals, particularly in the synthesis of antibiotics and bioactive molecules .

Properties

IUPAC Name |

methyl 2-(4-chloro-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-4(7)3-11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXIIUVULRDNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249139 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392804-93-1 | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazoleacetic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of α-Haloketones with Thiourea Derivatives

A common route to 4-substituted thiazoles involves the reaction of α-haloketones or α-haloesters with thiourea or substituted thioureas under acidic or basic conditions. For methyl (4-chloro-thiazol-2-yl)acetate, the starting α-haloketone would be a chloro-substituted precursor such as 4-chloro-2-bromoacetophenone or a related haloester.

- Reaction Conditions: Typically performed in polar solvents like ethanol or acetonitrile, at temperatures ranging from room temperature to reflux.

- Mechanism: Nucleophilic attack by thiourea sulfur on the α-haloketone carbon, followed by cyclization and elimination to form the thiazole ring.

- Advantages: Straightforward, mild conditions, and good yields.

Halogenation of Preformed Thiazole Esters

An alternative method is halogenation of a methyl thiazol-2-yl acetate intermediate at the 4-position using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.

- Reaction Conditions: Conducted in inert solvents (e.g., dichloromethane) at low temperatures to control regioselectivity.

- Notes: This method allows selective introduction of chlorine after the thiazole ring and ester are formed.

Multi-step Synthesis via Acetylated Intermediates

Based on research on thiazole derivatives synthesis, a multi-step approach can be employed:

- Starting from commercially available acetophenone derivatives, bromination followed by thiourea treatment yields 2-aminothiazole intermediates.

- Acetylation of the amino group with acetic anhydride forms acetylated intermediates.

- Functionalization at the 4-position (e.g., chlorination) can be performed before or after esterification.

- Final esterification or direct coupling with methyl acetate derivatives yields the target compound.

This approach is supported by detailed synthetic schemes in the literature, emphasizing control of substitution patterns and functional group transformations.

Representative Preparation Method (Patent-Informed)

A patent describing related thiazole derivatives provides a detailed preparation method that can be adapted for this compound:

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Reaction of α-haloketone with thiourea | Acidic solvent, 78–100 °C, 3–8 h | Formation of thiazole ring |

| 2 | pH adjustment with alkaline solution (10–50% base) | pH 8.5–10.5 | Extraction with ether to remove impurities |

| 3 | Dissolution in concentrated acid and cooling to -10 to -20 °C | Addition of sodium nitrite solution dropwise | Diazotization step |

| 4 | Cooling to -5 to -7 °C, addition of sodium hypophosphite solution | Ice bath, 3–5 h reaction | Reduction step |

| 5 | pH adjustment to 8.0–11.0, extraction with dichloromethane | Removal of solvent by reduced pressure distillation | Collection of product fraction at 120–127 °C under 395–400 Pa vacuum |

| 6 | Purification by distillation | Yield up to 73% |

This method emphasizes mild reaction conditions, cost-effectiveness, and good yield, making it industrially attractive.

Analytical and Purification Techniques

- Extraction: Use of ethyl ether or dichloromethane to separate organic layers.

- pH Control: Critical for optimizing reaction steps and product isolation.

- Distillation: Reduced pressure distillation collects the product fraction at specific boiling points (120–127 °C under ~400 Pa).

- Chromatography: Silica gel column chromatography may be used for purification in research settings.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The choice of solvent and temperature critically affects the regioselectivity and yield of the thiazole ring formation.

- pH control during extraction and work-up is essential to maximize purity and yield.

- Chlorination at the 4-position can be achieved either before or after ring closure, but post-ring closure halogenation offers better selectivity.

- Industrial scale synthesis benefits from the mild conditions and relatively inexpensive starting materials described in patent CN101560195B.

- Advanced synthetic routes involving acetylated intermediates and palladium-catalyzed coupling reactions provide access to functionalized derivatives but are more complex.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-chloro-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives from the ester group.

Scientific Research Applications

Methyl (4-chloro-thiazol-2-yl)acetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents with anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Methyl (4-chloro-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Amino-Substituted Analogs

- Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate (CAS 64987-16-2): The amino group at the 2-position increases electron density on the thiazole ring, enhancing hydrogen-bonding capabilities. This promotes intermolecular interactions (e.g., N–H⋯O/N bonds), as observed in its crystal structure . Applications: Widely used in cephalosporin antibiotics due to its role as a β-lactamase inhibitor . Reactivity: The amino group facilitates electrophilic substitution, contrasting with the chloro-substituted compound’s preference for nucleophilic displacement.

Chloro-Substituted Analogs

Ester Group Variations

Physicochemical and Structural Properties

- Crystallography: Methyl 2-(2-amino-thiazol-4-yl)acetate forms dimers via N–H⋯N bonds and 2D polymeric sheets through C–H⋯O interactions . In contrast, the chloro analog may exhibit weaker hydrogen bonding but stronger halogen interactions (e.g., Cl⋯π). Dihedral angles between the thiazole ring and ester groups in amino analogs range from 44–87°, suggesting conformational flexibility .

- Synthetic Routes: Chloro-substituted thiazoles: Often synthesized via nucleophilic substitution of bromo/thio precursors or cyclization of chlorinated intermediates . Amino-substituted thiazoles: Typically prepared via condensation of thioureas with α-haloesters or alkolysis of thioacetate precursors .

Biological Activity

Methyl (4-chloro-thiazol-2-yl)acetate is a compound that has garnered attention in biomedical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring with a chlorine substituent at the fourth position and a methyl acetate group attached to the second carbon. This structure contributes to its reactivity and interaction with various biological targets.

Target Interactions

The compound primarily interacts with enzymes and proteins, influencing various biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.

Biochemical Pathways

This compound modulates several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is integral to cell proliferation, differentiation, and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Antitumor Activity

Several studies have highlighted the compound's anticancer potential. It has been shown to possess cytotoxic effects against various cancer cell lines, with IC50 values indicating its effectiveness. For example, thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cells .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A-431 | 1.98 |

| Jurkat | 1.61 |

Anticonvulsant Effects

This compound derivatives have also been investigated for their anticonvulsant properties. In animal models, certain derivatives showed effective seizure protection with median effective doses significantly lower than standard medications like ethosuximide .

Case Studies

- Antiviral Properties : A study explored the antiviral activity of phenylthiazole derivatives, including this compound. The results indicated that modifications to the thiazole structure could enhance antiviral potency while reducing toxicity .

- Diabetes Management : In preclinical trials, some derivatives were tested for their ability to influence insulin secretion and glucose metabolism in diabetic models, showing promising results in lowering blood glucose levels.

Q & A

Basic Questions

Q. What are common synthetic routes for Methyl (4-chloro-thiazol-2-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane, using triethylamine as a base. Workup involves dilution with water, filtration, and recrystallization from ethanol-DMF mixtures .

- Route 2 : Condensation of thiazole intermediates with chloroacetic acid in ethanol under reflux, using sodium acetate as a catalyst. Purification involves column chromatography and recrystallization from ethanol .

- Key Factors : Solvent polarity (dioxane vs. ethanol) affects reaction kinetics and side-product formation. Base choice (triethylamine vs. sodium acetate) influences deprotonation efficiency and byproduct control. Yield optimization requires monitoring via TLC and adjusting reflux duration .

Q. How is the molecular structure of this compound confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Data Collection : Using SHELX-97 for intensity data measurement.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. ORTEP-3 or WinGX generates graphical representations of the structure, validating bond lengths/angles and chlorine substitution patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data interpretation for thiazole derivatives?

- Methodological Answer : Contradictions often arise from:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains and refine scale factors .

- Disorder in Chlorine Positions : Apply PART instructions in SHELXL to split occupancy or model alternative conformations. Validate using Fourier difference maps .

- Software Cross-Check : Compare results from SHELX with other suites (e.g., Olex2) to confirm hydrogen bonding networks and packing motifs .

Q. What methodological considerations are critical when optimizing solvent systems for the synthesis of chloro-thiazolyl acetates?

- Methodological Answer :

- Solvent Polarity : High-polarity solvents (e.g., DMF, ethanol) enhance nucleophilicity of thiazole intermediates but may promote hydrolysis of chloroacetate esters. Low-polarity solvents (e.g., dioxane) reduce side reactions but require longer reflux times .

- Catalyst Compatibility : Sodium acetate in ethanol is ideal for acid-catalyzed esterification, while triethylamine in dioxane neutralizes HCl byproducts from chloroacetyl chloride reactions.

- Workup Strategy : Ethanol recrystallization (Route 2) yields purer products but risks residual solvent inclusion. Ethanol-DMF mixtures (Route 1) improve crystal quality but demand rigorous drying .

Q. How can researchers address low yields in thiazole-acetate coupling reactions?

- Methodological Answer :

- Reagent Stoichiometry : Ensure excess chloroacetyl chloride (1.2–1.5 eq.) to drive the reaction to completion, especially with sterically hindered thiazoles .

- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to prevent exothermic side reactions. Gradual heating during reflux minimizes decomposition .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb HCl in situ, reducing side reactions like ester hydrolysis .

Methodological Notes

- Crystallography Tools : SHELX (structure refinement), ORTEP-3 (visualization), and WinGX (data integration) are essential for validating thiazole derivatives .

- Safety Protocols : While direct safety data for this compound is limited, handling chloroacetyl chloride requires fume hoods, PPE, and emergency rinsing protocols, as outlined for structurally similar esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.